2-Bromo-5-fluoro-3-nitropyridine chemical properties
2-Bromo-5-fluoro-3-nitropyridine chemical properties
A Strategic Intermediate for Kinase Inhibitor Scaffolds
Executive Summary
2-Bromo-5-fluoro-3-nitropyridine (CAS: 886372-98-1 / 652160-72-0) represents a "privileged structure" in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : the highly electrophilic C2-bromide allows for rapid diversification via
This guide details the physicochemical properties, synthetic pathways, and handling protocols for this compound, designed for researchers optimizing lead generation libraries.
Part 1: Structural Analysis & Physicochemical Profile
The reactivity of 2-bromo-5-fluoro-3-nitropyridine is dictated by the electronic interplay between the pyridine nitrogen and its three substituents.
| Property | Value / Description | Impact on Reactivity |
| Molecular Formula | MW: 220.98 g/mol | |
| Appearance | Yellow to Brown Crystalline Solid | Impurities (often brominated byproducts) darken color. |
| Electronic State | Highly Electron-Deficient | The C2 position is activated by both the ring nitrogen and the ortho-nitro group. |
| Leaving Group Ability | Under mild conditions, | |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility; requires polar organic solvents for reactions. |
| LogP (Predicted) | ~1.6 - 1.8 | Lipophilic enough for cell permeability in early intermediates. |
Reactivity Logic
The C2-Bromine is the "soft" electrophile, highly susceptible to nucleophilic attack due to the Meisenheimer complex stabilization provided by the C3-Nitro group. The C5-Fluorine is relatively inert to substitution under standard conditions but exerts a strong inductive effect (
Part 2: Synthetic Accessibility (Preparation)[1]
While commercially available, in-house preparation is often required for gram-scale consistency. The standard route proceeds via the bromination of 2-hydroxy-3-nitro-5-fluoropyridine .[1]
Protocol 1: Deoxybromination Synthesis
Objective: Conversion of the pyridone tautomer to the bromo-pyridine.
Reagents:
-
Starting Material: 2-Hydroxy-3-nitro-5-fluoropyridine (1.0 equiv)[1]
-
Reagent: Phosphorus Oxybromide (
) or (3.0 equiv)[1] -
Solvent: DMF (Catalytic) / Toluene or neat (if using
melt)
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a
drying tube, charge the starting hydroxypyridine. -
Addition: Add
(solid) in portions. Caution: Exothermic. -
Catalysis: Add catalytic DMF (5 mol%). This forms the Vilsmeier-Haack-like active species, significantly accelerating the reaction.
-
Reaction: Heat to 110°C for 3 hours. Monitor by LCMS (Target [M+H]+ ~221/223).
-
Quench (Critical): Cool to 0°C. Pour the mixture onto crushed ice/water slowly. Note: Hydrolysis of excess
generates HBr gas and phosphoric acid violently. -
Workup: Extract with Ethyl Acetate (3x). Wash organics with sat.[1]
(to remove acid) and Brine.[1] Dry over .[1] -
Purification: Recrystallization from Ethanol/Hexanes or Flash Chromatography (10% EtOAc/Hexanes).
Part 3: The Reactivity Landscape
The core utility of this molecule is its ability to serve as a hub for divergent synthesis.
Figure 1: Divergent synthetic pathways available from the 2-bromo-5-fluoro-3-nitropyridine core.
Protocol 2: Regioselective
(Library Generation)
This reaction is the primary entry point for introducing diversity.
Reagents:
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: Acetonitrile (ACN) or DMF.
Methodology:
-
Dissolve 2-bromo-5-fluoro-3-nitropyridine in ACN (0.2 M concentration).
-
Add DIPEA followed by the amine at 0°C . Note: The reaction is often fast; cooling prevents exotherms and bis-addition.
-
Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation: The solution typically turns deep yellow/orange (nitroaniline chromophore).
-
Isolation: Dilute with water. If the product precipitates, filter. If not, extract with DCM.
Mechanism: The reaction proceeds via a Meisenheimer Complex . The C3-nitro group stabilizes the negative charge at C2/C4 during the transition state. The C5-fluorine does not participate but inductively activates the ring.
Part 4: Case Study – Synthesis of 5-Fluoro-7-Azaindole
The 5-fluoro-1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a bioisostere of indole found in inhibitors of kinases like JAK, FLT3, and FGFR .[1][2]
Workflow:
-
Displacement: React 2-bromo-5-fluoro-3-nitropyridine with Diethyl Malonate (
, THF) to form the C2-alkylated adduct. -
Decarboxylation: Acidic hydrolysis (
, heat) yields the 2-methyl-3-nitro-5-fluoropyridine (or the ethyl ester intermediate). -
Cyclization (Batcho-Leimgruber or similar): Alternatively, react with vinyl magnesium bromide (Bartoli reaction) directly, though yields are lower for electron-deficient rings.
-
Preferred Modern Route:Sonogashira Coupling with TMS-acetylene at C2, followed by base-mediated cyclization (involving the reduced amine).
-
Critical Insight: Direct reduction of the nitro group before substitution at C2 is not recommended . The resulting 2-bromo-3-aminopyridine is unstable and prone to polymerization or oxidation. Always substitute the C2-bromide first, or protect the amine immediately after reduction.
Part 5: Handling & Safety Data
| Hazard Class | GHS Code | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed.[3][4] Handle in a fume hood. |
| Skin Irritation | H315 | Causes skin irritation.[3][4] Nitropyridines are potent sensitizers. |
| Eye Damage | H318 | Risk of serious damage. Wear chemical splash goggles. |
| Energetics | -- | Nitro compounds can be shock-sensitive. Do not heat dry solids above 150°C. |
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (protect from UV to prevent debromination).
References
-
Synthesis of 2-bromo-5-fluoro-3-nitropyridine: Source: ChemicalBook / Patent Literature.[3][5] "General procedure for the synthesis of 2-bromo-5-fluoro-3-nitropyridine from 2-hydroxy-3-nitro-5-fluoropyridine."
-
Nucleophilic Arom
) Mechanisms: Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." -
Application in FLT3 Inhibitors (Azaindole Scaffold): Source: PubMed (NIH). "Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors."
-
Safety Data (GHS Classification): Source: PubChem. "2-Amino-5-bromo-3-nitropyridine Compound Summary (Analogous Hazard Data)."
Sources
- 1. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-3-fluoro-2-nitropyridine | C5H2BrFN2O2 | CID 90077976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
